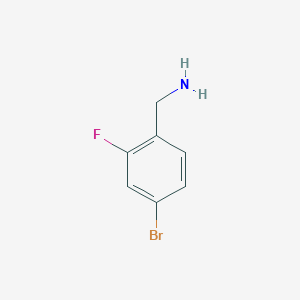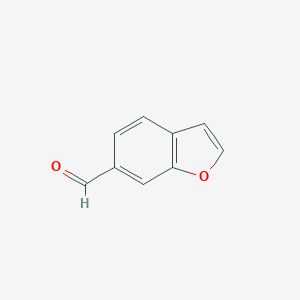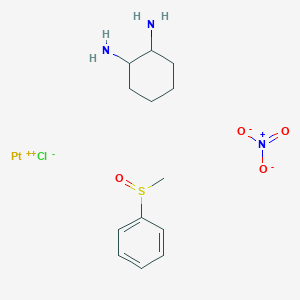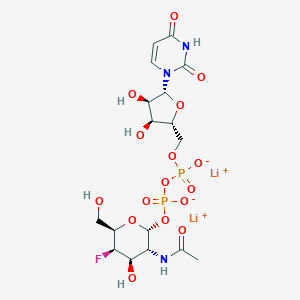
Udp-adfg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-ADFG, also known as uridine diphosphate-activated fluorescent glucose, is a fluorescent glucose analogue that has been widely used as a tool for studying glucose metabolism. This compound has been used in various scientific research applications, including metabolic imaging, glucose uptake assays, and glucose transport studies.
科学的研究の応用
UDP-ADFG has been widely used in scientific research applications. One of the primary applications of UDP-ADFG is metabolic imaging, which allows researchers to visualize glucose uptake and metabolism in living cells and tissues. UDP-ADFG has also been used in glucose uptake assays to measure glucose uptake in cells and tissues. Additionally, UDP-ADFG has been used in glucose transport studies to investigate the mechanisms of glucose transport across cell membranes.
作用機序
UDP-ADFG is a fluorescent glucose analogue that is taken up by cells via glucose transporters. Once inside the cell, UDP-ADFG is phosphorylated by hexokinase to form UDP-ADFG-6-phosphate, which cannot be further metabolized. The fluorescence of UDP-ADFG is quenched when it is phosphorylated, allowing researchers to measure the amount of UDP-ADFG uptake and metabolism in cells and tissues.
Biochemical and Physiological Effects:
UDP-ADFG has been shown to have minimal effects on cellular metabolism and physiology. Studies have shown that UDP-ADFG is taken up and metabolized similarly to glucose, and does not significantly alter cellular metabolism or physiology.
実験室実験の利点と制限
One of the primary advantages of UDP-ADFG is its ability to visualize glucose uptake and metabolism in living cells and tissues. Additionally, UDP-ADFG is a non-radioactive alternative to traditional glucose uptake assays, which use radioactive glucose analogues. However, UDP-ADFG has some limitations. For example, UDP-ADFG is not metabolized beyond UDP-ADFG-6-phosphate, which may limit its usefulness in investigating downstream metabolic pathways.
将来の方向性
There are several future directions for UDP-ADFG research. One area of research is the development of new fluorescent glucose analogues with improved properties, such as increased uptake or sensitivity. Another area of research is the application of UDP-ADFG in disease models, such as cancer or diabetes, to investigate glucose metabolism in these conditions. Additionally, UDP-ADFG may be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive understanding of glucose metabolism in vivo.
In conclusion, UDP-ADFG is a fluorescent glucose analogue that has been widely used in scientific research applications. Its ability to visualize glucose uptake and metabolism in living cells and tissues has made it a valuable tool for investigating glucose metabolism. While UDP-ADFG has some limitations, its potential for future research in disease models and in combination with other imaging techniques is promising.
合成法
UDP-ADFG is synthesized by reacting Udp-adfg diphosphate (UDP) with a fluorescent glucose analogue, such as 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). The reaction yields UDP-ADFG, which is purified using high-performance liquid chromatography (HPLC).
特性
CAS番号 |
120596-20-5 |
|---|---|
製品名 |
Udp-adfg |
分子式 |
C17H24FLi2N3O16P2 |
分子量 |
621.3 g/mol |
IUPAC名 |
dilithium;[(2R,3R,4R,5R,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2/t7-,8-,10+,11-,12-,13+,14-,15-,16-;;/m1../s1 |
InChIキー |
OTBRGDFQLVWGHJ-XQVCRSSRSA-L |
異性体SMILES |
[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
正規SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
同義語 |
UDP-ADFG uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl)diphosphate uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



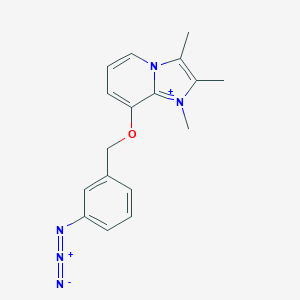
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
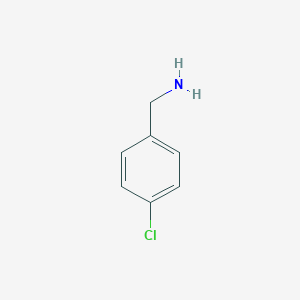

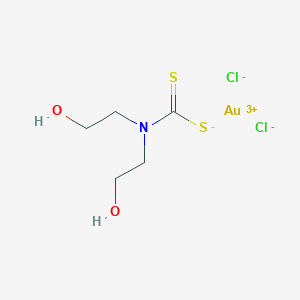
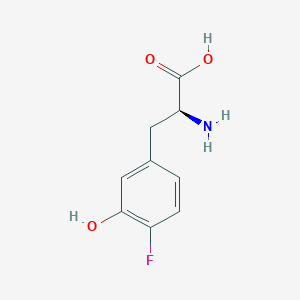
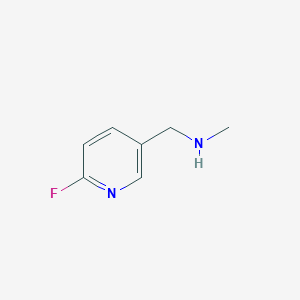
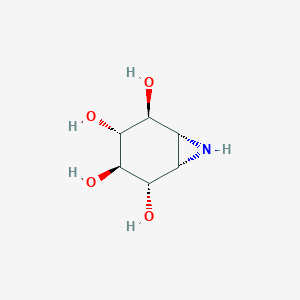
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)

![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
